molecular formula C16H20ClN3O2 B8272791 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline

4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline

Cat. No.: B8272791
M. Wt: 321.80 g/mol
InChI Key: QRFVJELSHITVBP-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is an organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and piperidinylmethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using reagents like thionyl chloride and methanol, respectively.

    Piperidinylmethoxy Substitution:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives .

Scientific Research Applications

4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to target tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

4-chloro-6-methoxy-7-[(1-methylpiperidin-3-yl)methoxy]quinazoline

InChI

InChI=1S/C16H20ClN3O2/c1-20-5-3-4-11(8-20)9-22-15-7-13-12(6-14(15)21-2)16(17)19-10-18-13/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

QRFVJELSHITVBP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)-3,4-dihydroquinazolin-4-one (2.72 g, 8.9 mmol), thionyl chloride (90 ml) and DMF (0.5 ml) was stirred and heated to reflux for 45 minutes. The mixture was evaporated and the residue was azeotroped with toluene. The residue was taken up in water and basified to pH8 by the addition of a saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate (4×400 ml). The combined organic extracts were washed in turn with a saturated aqueous sodium hydrogen carbonate solution, water and brine, dried (MgSO4) and evaporated. The residue was dried overnight at 40° C. under vacuum to give 4-chloro-6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)quinazoline (2.62 g, 91%) as a solid; NMR: (DMSOd6) 1.1 (m, 1H), 1.42-1.96 (m, 5H), 2.09 (m, 1H), 2.15 (s, 3H), 2.6 (d, 1H), 2.8 (d, 1H), 3.98 (s, 3H), 4.1 (d, 2H), 7.35 (s, 1H), 7.42 (s, 1H), 8.84 (s, 1H); Mass: M+H+ 322.
Name
6-methoxy-7-(N-methylpiperidin-3-ylmethoxy)-3,4-dihydroquinazolin-4-one
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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